molecular formula C9H14N4OS B14261350 (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one CAS No. 251573-63-4

(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one

Cat. No.: B14261350
CAS No.: 251573-63-4
M. Wt: 226.30 g/mol
InChI Key: AOVAZQVMNSTHGG-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a complex organic compound that features an imidazole ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine with formaldehyde.

    Coupling of the Rings: The final step involves coupling the imidazole and thiazolidine rings through a series of condensation reactions, often using a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound is studied for its potential role in enzyme inhibition and protein binding. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases related to enzyme dysfunction or protein misfolding.

Industry

In industry, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and proteins. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring.

    Cysteine: An amino acid with a thiol group that can form thiazolidine rings.

    Thiazolidine: A simple compound with a thiazolidine ring.

Uniqueness

(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is unique due to its combination of both imidazole and thiazolidine rings. This dual-ring structure provides it with distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

251573-63-4

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one

InChI

InChI=1S/C9H14N4OS/c10-8(3-7-4-11-5-12-7)9(14)13-1-2-15-6-13/h4-5,8H,1-3,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

AOVAZQVMNSTHGG-QMMMGPOBSA-N

Isomeric SMILES

C1CSCN1C(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

C1CSCN1C(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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